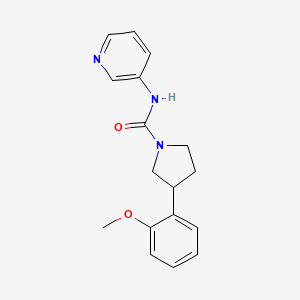
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile, also known as FMIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMIQ is a derivative of isoquinoline, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves its binding to dopamine D2 receptors in the brain, which modulates the release of dopamine and other neurotransmitters. This modulation of neurotransmitter release is thought to underlie the therapeutic effects of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in the treatment of neurological and mood disorders.
Biochemical and physiological effects:
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of dopamine reuptake, and the activation of certain signaling pathways in the brain. These effects are thought to contribute to the therapeutic actions of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in the treatment of neurological and mood disorders.
実験室実験の利点と制限
One of the main advantages of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its high affinity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in neurological and mood disorders. However, one limitation of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile, including:
1. Further investigation of its therapeutic potential in the treatment of neurological and mood disorders.
2. Development of more efficient synthesis methods for 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile.
3. Exploration of its potential as a tool for studying dopamine D2 receptors and other neurotransmitter systems in the brain.
4. Investigation of its potential as a lead compound for the development of new drugs with improved therapeutic properties.
合成法
The synthesis of 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline with acrylonitrile in the presence of a palladium catalyst. The resulting product is a white solid with a melting point of 136-138°C.
科学的研究の応用
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has a high affinity for dopamine D2 receptors, which are implicated in the pathogenesis of these disorders. 3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
特性
IUPAC Name |
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-10-13-4-3-12(14)9-11(13)5-8-16(10)7-2-6-15/h3-4,9-10H,2,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBJVWYBLHVWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CCC#N)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)


![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)